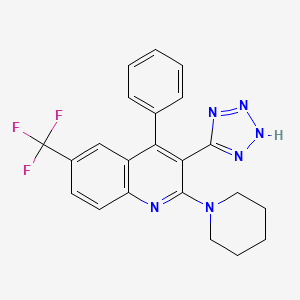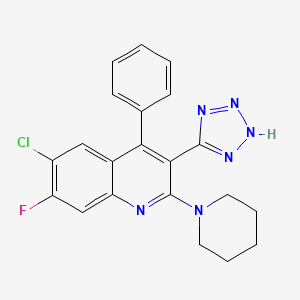![molecular formula C20H18ClN3O3 B10834881 3-[2-[(3-chlorophenyl)-hydroxymethyl]pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B10834881.png)
3-[2-[(3-chlorophenyl)-hydroxymethyl]pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27109571-Compound-8 is a small molecular drug that has shown significant potential in various scientific research fields. This compound is known for its interaction with fatty acid-binding proteins, which play a crucial role in various biological processes .
Preparation Methods
The synthesis of PMID27109571-Compound-8 involves several steps. The compound is typically prepared through a series of chemical reactions that include the protection of phenolic groups, reaction with formaldehyde in the presence of hydrogen chloride, and subsequent reaction with triethylphosphite . The industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
PMID27109571-Compound-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID27109571-Compound-8 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with fatty acid-binding proteins and its potential role in regulating metabolic processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to fatty acid metabolism, such as obesity and diabetes.
Industry: Potential applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of PMID27109571-Compound-8 involves its interaction with fatty acid-binding proteins. These proteins are involved in the transport and metabolism of fatty acids within cells. By binding to these proteins, PMID27109571-Compound-8 can modulate their activity and influence various biological pathways .
Comparison with Similar Compounds
PMID27109571-Compound-8 is unique in its specific interaction with fatty acid-binding proteins. Similar compounds include:
PMID27109571-Compound-5: Another small molecular drug that interacts with fatty acid-binding proteins.
PMID27109571-Compound-6: Known for its potential therapeutic effects in metabolic diseases.
These compounds share similar mechanisms of action but may differ in their specific biological effects and therapeutic potential.
Properties
Molecular Formula |
C20H18ClN3O3 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
3-[2-[(3-chlorophenyl)-hydroxymethyl]pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C20H18ClN3O3/c21-13-6-3-5-12(11-13)18(25)16-9-4-10-24(16)20(27)17-19(26)23-15-8-2-1-7-14(15)22-17/h1-3,5-8,11,16,18,25H,4,9-10H2,(H,23,26) |
InChI Key |
FORQANAYPSMAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC3=CC=CC=C3NC2=O)C(C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834808.png)

![[6-Cyclopropylmethoxy-5-(3,3-difluoro-azetidin-1-yl)-pyridin-2-yl]-(2,2-dimethyl-pyrrolidin-1-yl)-methanone](/img/structure/B10834814.png)
![(3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834833.png)
![1-[(5-Chloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834834.png)

![1-[(5-Chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834841.png)

![[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834848.png)
![2-[1-(methoxymethyl)cyclopentyl]-6-pentyl-4-phenyl-3-(2H-tetrazol-5-yl)-5,6,7,8-tetrahydroquinoline](/img/structure/B10834849.png)
![2-[[5-Cyclopropyl-4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)thiophen-2-yl]carbamoyl]cyclopentene-1-carboxylic acid](/img/structure/B10834856.png)
![N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)-2-methyl-2-[4-(trifluoromethyl)phenyl]sulfonylpropanamide](/img/structure/B10834883.png)
![(E)-4-[6-(2-pyrrolidin-1-ylethyl)pyridin-3-yl]but-3-enoic acid](/img/structure/B10834884.png)
